REACTION_SMILES
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[Al+3:14].[CH3:17][O:18][c:19]1[c:20]([O:25][CH3:26])[cH:21][cH:22][cH:23][cH:24]1.[Cl-:13].[Cl-:15].[Cl-:16].[Cl:1][c:2]1[cH:3][c:4]([CH2:9][C:10](=[O:11])[OH:12])[cH:5][cH:6][c:7]1[Cl:8].[Cl:32][CH2:33][Cl:34].[ClH:27].[O:35]=[CH:36][N:37]([CH3:38])[CH3:39].[S:28]([Cl:29])([Cl:30])=[O:31]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:9][C:10](=[O:12])[c:22]2[cH:21][c:20]([O:25][CH3:26])[c:19]([O:18][CH3:17])[cH:24][cH:23]2)[cH:5][cH:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc(Cl)c(Cl)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
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product
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Smiles
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COc1ccc(C(=O)Cc2ccc(Cl)c(Cl)c2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |